molecular formula C18H13ClFN3OS B12200749 2-(benzylsulfanyl)-5-chloro-N-(2-fluorophenyl)pyrimidine-4-carboxamide

2-(benzylsulfanyl)-5-chloro-N-(2-fluorophenyl)pyrimidine-4-carboxamide

Cat. No.: B12200749
M. Wt: 373.8 g/mol
InChI Key: XNPYTQSTPIGASH-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-5-chloro-N-(2-fluorophenyl)pyrimidine-4-carboxamide is a pyrimidine derivative featuring a benzylsulfanyl group at position 2, a chlorine atom at position 5, and a carboxamide moiety substituted with a 2-fluorophenyl group. The compound’s structure combines electron-withdrawing (chloro, fluorophenyl) and lipophilic (benzylsulfanyl) groups, making it a candidate for exploration in medicinal chemistry, particularly in kinase inhibition or antimicrobial applications. Its molecular formula is C₁₈H₁₄ClFN₃OS (calculated molecular weight: 394.84 g/mol).

Properties

Molecular Formula

C18H13ClFN3OS

Molecular Weight

373.8 g/mol

IUPAC Name

2-benzylsulfanyl-5-chloro-N-(2-fluorophenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C18H13ClFN3OS/c19-13-10-21-18(25-11-12-6-2-1-3-7-12)23-16(13)17(24)22-15-9-5-4-8-14(15)20/h1-10H,11H2,(H,22,24)

InChI Key

XNPYTQSTPIGASH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-(benzylsulfanyl)-5-chloro-N-(2-fluorophenyl)pyrimidine-4-carboxamide typically involves multi-step reactions starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the benzylsulfanyl group: This step involves the substitution reaction where a benzylsulfanyl group is introduced to the pyrimidine core.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with 2-fluoroaniline under suitable conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(benzylsulfanyl)-5-chloro-N-(2-fluorophenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles.

    Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins.

    Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5-chloro-N-(2-fluorophenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. It may inhibit the activity of certain enzymes or proteins by binding to their active sites, thereby blocking their function. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share core pyrimidine-carboxamide scaffolds but differ in substituents, which critically influence their physicochemical and biological properties.

Table 1: Structural Comparison of Analogs

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound : 2-(Benzylsulfanyl)-5-chloro-N-(2-fluorophenyl)pyrimidine-4-carboxamide - 2-Benzylsulfanyl
- 5-Chloro
- N-(2-fluorophenyl)
C₁₈H₁₄ClFN₃OS 394.84 Fluorine enhances metabolic stability; ortho-substitution may sterically hinder interactions .
Analog 1 : 2-(Benzylsulfanyl)-5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-4-carboxamide - 2-Benzylsulfanyl
- 5-Chloro
- N-[2-(3,4-dimethoxyphenyl)ethyl]
C₂₃H₂₄ClN₃O₃S 474.00 Dimethoxy groups increase hydrophilicity; extended alkyl chain may reduce cell permeability.
Analog 2 : 5-Chloro-N-(4-chlorobenzyl)-2-(ethylsulfonyl)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide - 2-Ethylsulfonyl
- 5-Chloro
- N-(4-chlorobenzyl/furan-2-ylmethyl)
C₁₉H₁₇Cl₂N₃O₄S 466.33 Sulfonyl group enhances solubility but reduces lipophilicity; dual chloro substituents may increase toxicity.
Analog 3 : 5-Chloro-2-ethylsulfanyl-N-(2-methoxyphenyl)pyrimidine-4-carboxamide - 2-Ethylsulfanyl
- 5-Chloro
- N-(2-methoxyphenyl)
C₁₄H₁₅ClN₃O₂S 340.81 Methoxy group improves electron density; smaller sulfanyl group reduces steric bulk.
Analog 4 : 2-(Benzylsulfanyl)-5-chloro-N-(4-methoxybenzyl)pyrimidine-4-carboxamide - 2-Benzylsulfanyl
- 5-Chloro
- N-(4-methoxybenzyl)
C₂₀H₁₈ClN₃O₂S 399.89 Para-methoxy substituent offers balanced lipophilicity; potential for improved bioavailability.

Substituent-Specific Analysis

Sulfur-Containing Groups
  • Ethylsulfanyl (Analog 3) : Less bulky than benzylsulfanyl, improving solubility but reducing affinity for hydrophobic binding pockets .
  • Ethylsulfonyl (Analog 4) : Polar sulfonyl group increases aqueous solubility but may limit blood-brain barrier penetration .
Aromatic Carboxamide Substituents
  • 4-Methoxybenzyl (Analog 4) : Para-methoxy group donates electrons, enhancing resonance stabilization and possibly altering binding kinetics .
  • 3,4-Dimethoxyphenethyl (Analog 1) : Polar methoxy groups improve solubility but may reduce passive diffusion across membranes .
Chlorine Position

Research Findings and Implications

While specific biological data for the target compound are unavailable in the provided evidence, inferences can be drawn from structural trends:

Metabolic Stability : The 2-fluorophenyl group in the target compound likely improves metabolic stability compared to methoxy-substituted analogs (e.g., Analog 4) due to fluorine’s resistance to oxidative degradation .

Solubility vs. Permeability : Analogs with sulfonyl groups (e.g., Analog 4) may exhibit better solubility but poorer cell permeability than benzylsulfanyl-containing derivatives .

Steric Effects : The ortho-fluorine in the target compound could hinder interactions with flat binding sites compared to para-substituted analogs (e.g., Analog 4), necessitating structural optimization for specific targets .

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